8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. This compound is characterized by its unique structure, which includes a hydroxypropyl group and multiple methyl substituents on the imidazopurine core. It has garnered interest for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in cancer therapies.
The compound can be classified under purine derivatives and imidazoles, which are known for their biological activities. Its synthesis typically involves multi-step organic reactions that modify the imidazopurine framework. The compound is available for research purposes from various chemical suppliers, including BenchChem and PubChem.
The synthesis of 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione generally follows a multi-step process:
The molecular formula of 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is with a molecular weight of approximately 278.32 g/mol.
The structure can be represented using various chemical notation systems including InChI and SMILES formats:
InChI=1S/C14H18N4O3/c1-8-9(2)15-12(19)11(18)10(8)16-14(20)21-13(15)17/h9-10,18H,1-7H2
CC(C)C1=C(N2C=NC(N=C2N=C1C(=O)N(C)C)C(=O)C(C)CC)C(C)(C)C(C)(C)C
This compound can participate in several chemical reactions:
The mechanism of action for 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione primarily revolves around its role as an enzyme inhibitor:
The physical properties of this compound include:
Key chemical properties include:
The compound has several notable applications in scientific research:
Research continues to explore its full therapeutic potential in modulating immune responses and targeting specific cancer pathways.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7